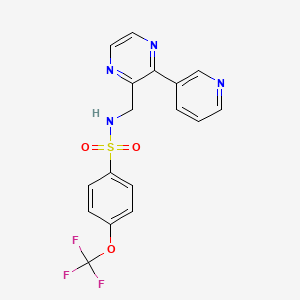

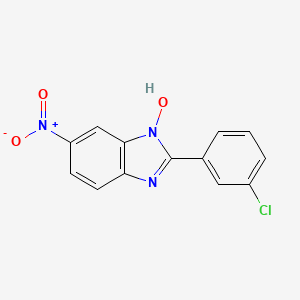

4-(4-cyano-5-(pyrrolidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(4-cyano-5-(pyrrolidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide is a chemical entity that appears to be related to a class of compounds that have been studied for various biological activities. While the specific compound is not directly discussed in the provided papers, we can infer from the related structures and activities of similar compounds that it may possess interesting chemical and biological properties worth investigating.

Synthesis Analysis

The synthesis of related compounds, such as those mentioned in the provided papers, often involves the condensation of different chemical moieties. For example, the synthesis of a related compound, (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (PY4DA), was achieved through the condensation of pyridine-4-carboxaldehyde and sulfadiazine . This suggests that the synthesis of this compound might also involve a condensation reaction, possibly between a cyano-oxazole derivative and a dimethylbenzenesulfonamide.

Molecular Structure Analysis

The molecular structure of compounds within this class can be characterized using various spectroscopic techniques. The paper on PY4DA reports the use of FTIR, 1HNMR, and UV-Visible spectroscopy, complemented by computational methods such as Density Functional Theory (DFT) . These techniques could similarly be applied to analyze the molecular structure of this compound, providing insights into its electronic configuration and chemical behavior.

Chemical Reactions Analysis

The reactivity of such compounds can be complex and is often influenced by the functional groups present in the molecule. For instance, the presence of a pyrrolidinyl group in 4-N-pyrrolidinylazobenzene was associated with its transformation in BHK cells, although it did not show carcinogenicity in rats . This indicates that the pyrrolidinyl group in our compound of interest may also play a significant role in its chemical reactivity and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be predicted using computational tools such as Swiss ADME. For PY4DA, these properties were calculated to assess its potential as a drug candidate . Similarly, the ADMET profile of this compound could be predicted to evaluate its pharmacokinetic properties and its suitability for further drug development.

Scientific Research Applications

Heterocyclic Compound Synthesis

Researchers have developed methods to synthesize novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing the dimethylsulfonamide moiety. These compounds were evaluated for antibacterial and antifungal properties, showing promising results against both Gram-positive and Gram-negative bacteria and fungi (Hassan et al., 2009).

Anticancer Activity

Derivatives synthesized from the base compound have shown significant in vitro anticancer activity. For example, novel indenopyridine derivatives have been evaluated against the breast cancer cell line MCF7, with some compounds exhibiting higher potency than the reference drug, Doxorubicin (Ghorab & Al-Said, 2012).

Enaminone-Based Heterocyclic Synthesis

The compound has been utilized in the synthesis of various heterocyclic compounds containing sulfonamide moiety, designed to comply with pharmacophore features acting as Cyclooxygenase (COX-2) inhibitors. Molecular docking studies suggested some synthesized compounds as suitable COX-2 inhibitors (Hassan, 2014).

Nonlinear Optical (NLO) and Molecular Docking Studies

The compound and its derivatives have been part of studies involving experimental and computational chemistry to evaluate their NLO properties and molecular docking analyses, showing potential for anticancer activity through the inhibition of tubulin polymerization (Jayarajan et al., 2019).

Antifungal Agents

A series of novel derivatives have been synthesized and evaluated for their antifungal activity, showing potential as lead compounds for further optimization and development. The in vitro antifungal activity, docking study, and ADMET prediction revealed these compounds have promising antifungal activity (Sangshetti et al., 2014).

Corrosion Inhibition

Piperidine derivatives, including compounds with similar structural features, have been investigated for their corrosion inhibition properties on iron, with quantum chemical calculations and molecular dynamics simulations supporting their efficacy (Kaya et al., 2016).

properties

IUPAC Name |

4-(4-cyano-5-pyrrolidin-1-yl-1,3-oxazol-2-yl)-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S/c1-19(2)24(21,22)13-7-5-12(6-8-13)15-18-14(11-17)16(23-15)20-9-3-4-10-20/h5-8H,3-4,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYWLBWFJUGMHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCCC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

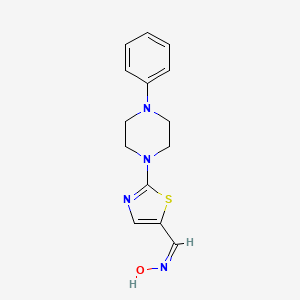

![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)urea](/img/structure/B2506921.png)

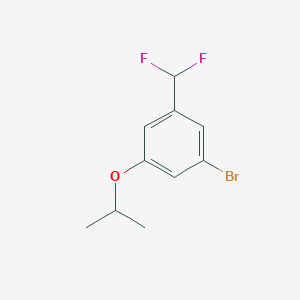

![2-ethoxy-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2506923.png)

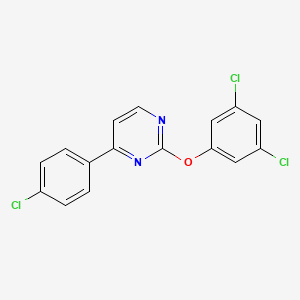

![3,5-dimethyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B2506927.png)

![5-Benzyl-5-azaspiro[3.4]octan-7-amine](/img/structure/B2506936.png)